N-(7-amino-1-benzofuran-5-yl)acetamide
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Overview
Description
N-(7-amino-1-benzofuran-5-yl)acetamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-amino-1-benzofuran-5-yl)acetamide typically involves the reaction of 7-amino-1-benzofuran-5-carboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(7-amino-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-(7-amino-1-benzofuran-5-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(7-amino-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-benzofuran-5-yl)acetamide
- N-(7-amino-2-benzofuran-5-yl)acetamide
- N-(7-amino-1-benzofuran-4-yl)acetamide
Uniqueness
N-(7-amino-1-benzofuran-5-yl)acetamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(7-amino-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)12-8-4-7-2-3-14-10(7)9(11)5-8/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
AWDNCYVIJSTDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
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